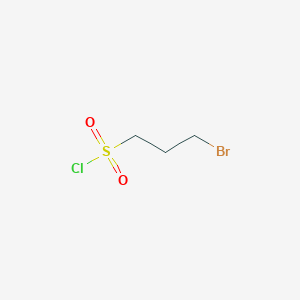

3-Bromopropane-1-sulfonyl chloride

Description

The exact mass of the compound 3-Bromo-1-propanesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151044. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromopropane-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromopropane-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromopropane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrClO2S/c4-2-1-3-8(5,6)7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHZFZVIDRJWSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80302458 | |

| Record name | 3-Bromo-1-propanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89123-01-3 | |

| Record name | NSC151044 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-1-propanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopropane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 3-Bromopropane-1-sulfonyl chloride in Organic Solvents

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-Bromopropane-1-sulfonyl chloride, a critical bifunctional reagent in organic synthesis, particularly in the development of novel pharmaceutical agents. Recognizing the pivotal role of solubility in reaction kinetics, purification, and formulation, this document offers a detailed examination of the compound's solubility profile in a range of common organic solvents. Beyond a mere compilation of data, this guide elucidates the underlying chemical principles governing its solubility, addresses the challenges posed by its reactivity, and provides a robust, field-proven experimental protocol for the qualitative determination of solubility. This guide is intended to empower researchers and drug development professionals with the knowledge to effectively utilize 3-Bromopropane-1-sulfonyl chloride in their synthetic endeavors.

Introduction: The Synthetic Utility and Physicochemical Profile of 3-Bromopropane-1-sulfonyl chloride

3-Bromopropane-1-sulfonyl chloride (BPSC) is a valuable building block in organic chemistry, featuring two distinct reactive sites: a sulfonyl chloride and a primary alkyl bromide. This dual functionality allows for sequential or orthogonal reactions, making it a versatile reagent for the synthesis of complex molecules, including pharmaceutical intermediates and functionalized materials.

A thorough understanding of its solubility is paramount for its effective application. Solubility dictates the choice of reaction medium, influences reaction rates and yields, and is a critical parameter in downstream processing, such as crystallization and chromatography.

Key Physicochemical Properties:

-

Molecular Formula: C₃H₆BrClO₂S

-

Molecular Weight: 221.50 g/mol

-

CAS Number: 89123-01-3

The presence of the highly polar sulfonyl chloride group and the moderately polar carbon-bromine bond, combined with a short alkyl chain, results in a molecule with significant polarity.

The Critical Role of Solvent Selection: A Proactive Approach

The selection of an appropriate solvent is not a passive choice but a strategic decision that can significantly impact the outcome of a synthetic transformation. In the context of 3-Bromopropane-1-sulfonyl chloride, solvent selection is governed by two primary considerations:

-

Solubilization: The solvent must be capable of dissolving the reagent to a sufficient concentration to ensure efficient reaction kinetics.

-

Reactivity: The solvent must be inert under the reaction conditions and not react with the highly electrophilic sulfonyl chloride moiety.

The Challenge of Protic Solvents: A Cautionary Note

Protic solvents, such as water, alcohols (e.g., methanol, ethanol), and carboxylic acids, contain acidic protons and are nucleophilic. Sulfonyl chlorides readily react with these nucleophiles in a process known as solvolysis.[1] This reaction results in the formation of the corresponding sulfonic acid or sulfonate ester, consuming the starting material and generating byproducts.

Therefore, for the purpose of solubilizing 3-Bromopropane-1-sulfonyl chloride for subsequent reactions, protic solvents are generally unsuitable. While a reaction might be intentionally carried out in a protic solvent to achieve solvolysis, these solvents should be avoided when the integrity of the sulfonyl chloride is to be maintained.

Qualitative Solubility Profile in Aprotic Organic Solvents

Due to the reactive nature of 3-Bromopropane-1-sulfonyl chloride, precise quantitative solubility data is not widely published. However, based on the principle of "like dissolves like" and empirical observations with analogous sulfonyl chlorides, a qualitative solubility profile can be established. The following table provides an expected solubility profile in a range of common aprotic organic solvents, categorized by their polarity.

| Solvent Class | Solvent | Polarity (Dielectric Constant) | Expected Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | ~47 | Highly Soluble | The high polarity of DMSO effectively solvates the polar sulfonyl chloride group.[2][3] |

| N,N-Dimethylformamide (DMF) | ~37 | Highly Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent capable of dissolving a wide range of polar organic compounds.[4] | |

| Acetonitrile (ACN) | ~37.5 | Soluble | Acetonitrile is a polar aprotic solvent that is generally a good solvent for polar molecules and is relatively inert. | |

| Acetone | ~21 | Soluble | As a polar aprotic ketone, acetone is a versatile solvent for many organic compounds. | |

| Moderately Polar | Dichloromethane (DCM) | ~9.1 | Soluble | DCM is a common solvent for a wide range of organic reactions and is capable of dissolving moderately polar compounds.[5] |

| Tetrahydrofuran (THF) | ~7.6 | Soluble | THF is a moderately polar ether that is a good solvent for many organic reagents.[6] | |

| Ethyl Acetate (EtOAc) | ~6.0 | Sparingly Soluble | Ethyl acetate is a moderately polar solvent, but its solvating power for highly polar compounds like sulfonyl chlorides may be limited.[7] | |

| Nonpolar | Toluene | ~2.4 | Sparingly Soluble | The low polarity of toluene makes it a poor solvent for the highly polar 3-Bromopropane-1-sulfonyl chloride. |

| Hexane/Heptane | ~2.0 | Insoluble | These nonpolar aliphatic hydrocarbons are generally poor solvents for polar compounds. |

Experimental Protocol: Qualitative Solubility Determination of 3-Bromopropane-1-sulfonyl chloride

Given the reactivity and hazardous nature of 3-Bromopropane-1-sulfonyl chloride, a systematic and safe approach to determining its solubility is essential. The following protocol outlines a qualitative method to assess solubility in various aprotic solvents.

Safety Precautions

-

3-Bromopropane-1-sulfonyl chloride is corrosive and a lachrymator. Always handle it in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Have an appropriate quenching agent (e.g., a solution of sodium bicarbonate) readily available in case of spills.

Materials and Equipment

-

3-Bromopropane-1-sulfonyl chloride

-

Anhydrous aprotic solvents (DCM, THF, Acetonitrile, DMF, Toluene, Hexane)

-

Small, dry test tubes or vials with caps

-

Calibrated micropipette or syringe

-

Vortex mixer

-

Visual observation background (e.g., a white and black card)

Step-by-Step Methodology

-

Preparation: Dispense 1 mL of the selected anhydrous aprotic solvent into a clean, dry test tube.

-

Initial Addition: Carefully add 10 µL of 3-Bromopropane-1-sulfonyl chloride to the solvent. This corresponds to approximately 10-15 mg, depending on the density.

-

Mixing: Cap the test tube and vortex the mixture for 30 seconds at room temperature.

-

Observation: Visually inspect the solution against both a white and black background for any signs of undissolved material (e.g., cloudiness, droplets, or a separate liquid phase).

-

Solubility Classification:

-

Soluble: If the solution is clear and homogenous.

-

Sparingly Soluble: If the solution is cloudy or contains a small amount of undissolved material.

-

Insoluble: If a significant amount of the compound remains undissolved or forms a separate layer.

-

-

Incremental Addition (for soluble or sparingly soluble cases): If the initial amount dissolves, continue to add 10 µL increments of 3-Bromopropane-1-sulfonyl chloride, vortexing and observing after each addition, until the solution becomes saturated (i.e., undissolved material persists). Record the total volume added to reach saturation to get a semi-quantitative measure of solubility.

-

Documentation: Record the observations for each solvent in a laboratory notebook.

Self-Validating System

This protocol incorporates a self-validating approach by starting with a small, known amount of the solute and incrementally increasing the concentration. This allows for a clear determination of the saturation point and minimizes waste. The use of anhydrous solvents is crucial to prevent reaction with the sulfonyl chloride, ensuring that the observation is one of true solubility rather than decomposition.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the qualitative solubility determination protocol.

Caption: Workflow for the qualitative solubility determination of 3-Bromopropane-1-sulfonyl chloride.

Conclusion: A Foundation for Rational Synthesis Design

A comprehensive understanding of the solubility of 3-Bromopropane-1-sulfonyl chloride is not merely academic; it is a practical necessity for any researcher employing this versatile reagent. This guide has provided a detailed overview of its solubility characteristics, emphasizing the critical distinction between solubilization in aprotic solvents and reaction with protic solvents. The provided experimental protocol offers a safe and reliable method for determining qualitative solubility, empowering scientists to make informed decisions in their synthetic endeavors. By judiciously selecting solvents based on the principles outlined herein, researchers can optimize reaction conditions, improve yields, and streamline purification processes, ultimately accelerating the pace of discovery in drug development and beyond.

References

-

Ataman Kimya. (n.d.). 3-BROMOPROPENE. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3-chloropropane. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1-Bromo-3-chloropropane. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. Retrieved from [Link]

-

Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Retrieved from [Link]

-

Gaylord Chemical Company, LLC. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

ResearchGate. (2017). Solubility parameters of solvents and homopolymers. DMF: N,N-dimethylformamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

Sherwood, J. (2022). N,N‐Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. Angewandte Chemie International Edition, 61(49). Retrieved from [Link]

-

gChem. (n.d.). DMSO. Retrieved from [Link]

-

Gaylord Chemical Company, LLC. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Retrieved from [Link]

-

Sciencemadness Wiki. (2016, August 15). Solubility. Retrieved from [Link]

-

F. (2011, December 3). Description and Solubility. Retrieved from [Link]

-

PubChem. (n.d.). 4-Toluenesulfonyl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

-

Reddit. (2023, March 14). Solubility in Dichloromethane. Retrieved from [Link]

-

UBC Library Open Collections. (n.d.). The solubility of certain inorganic salts in ethyl acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility comparison in ethyl acetate. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:1249765-77-2 | 1-(3-Bromophenyl)propane-1-sulfonyl chloride. Retrieved from [Link]

-

IUPAC. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

-

CAS Database. (n.d.). 3-bromopropane-1-sulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). m-Bromobenzenesulphonyl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Toluenesulfonyl chloride. Retrieved from [Link]

-

Mahendran, K. (1968). NUCLEOPHILICITY IN DIMETHYLSULFOXIDE [Dissertation, University of Houston]. University of Houston. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. gchemglobal.com [gchemglobal.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Dichloromethane Solvent Properties [macro.lsu.edu]

- 6. Tetrahydrofuran Solvent Properties [macro.lsu.edu]

- 7. Ethyl Acetate Solvent Properties [macro.lsu.edu]

Methodological & Application

Application Note: Modular Synthesis of Sultams and Functionalized Sulfonamides using 3-Bromopropane-1-sulfonyl Chloride

Introduction & Strategic Utility

3-Bromopropane-1-sulfonyl chloride (CAS: 10147-37-2) is a high-value bifunctional linker in medicinal chemistry. Its utility stems from the differential reactivity of its two electrophilic sites: the highly reactive sulfonyl chloride (

This reagent is the "Swiss Army Knife" for synthesizing sultams (cyclic sulfonamides), a privileged scaffold found in various therapeutic agents (e.g., carbonic anhydrase inhibitors, calpain inhibitors).

Key Applications

-

Sultam Synthesis: Rapid access to

-substituted 1,2-thiazolidine 1,1-dioxides ( -

Fragment Linking: Sequential functionalization of amines and thiols/phenols.

-

Peptidomimetics: Constraining peptide backbones via sulfonamide cyclization.

Mechanistic Insight: Controlling Chemoselectivity

The successful use of this reagent relies on exploiting the kinetic difference between the two electrophiles.

-

Kinetic Phase (Sulfonylation): The sulfonyl chloride reacts with nucleophiles (amines) orders of magnitude faster than the alkyl bromide. At low temperatures (

), chemoselective sulfonylation occurs exclusively. -

Thermodynamic Phase (Alkylation/Cyclization): The resulting sulfonamide nitrogen becomes acidic (

). Upon deprotonation, it acts as an intramolecular nucleophile, displacing the terminal bromide to form a 5-membered ring.

Reaction Pathway Diagram[1]

Figure 1: Reaction pathway showing the bifurcation between the desired intramolecular cyclization and potential intermolecular side reactions.

Experimental Protocols

Protocol A: Synthesis of Linear Sulfonamides (The "Cap")

Objective: To attach the linker to an amine without triggering cyclization, preserving the alkyl bromide for a subsequent reaction (e.g., reaction with a thiol).

Reagents:

-

Amine substrate (1.0 equiv)[1]

-

3-Bromopropane-1-sulfonyl chloride (1.1 equiv)

-

Triethylamine (

) or Pyridine (1.2 equiv) -

Dichloromethane (DCM), anhydrous

Procedure:

-

Preparation: Dissolve the amine and

in anhydrous DCM ( -

Addition: Add 3-bromopropane-1-sulfonyl chloride dropwise over 10 minutes. Crucial: Rapid addition can cause local heating and premature alkylation.

-

Reaction: Stir at

for 1 hour, then allow to warm to room temperature (RT) for 1 hour. -

Quench: Wash with

(to remove excess amine/base), then brine. -

Isolation: Dry over

, filter, and concentrate.

Protocol B: One-Pot Synthesis of Sultams (The "Cyclization")

Objective: To form the 5-membered 1,2-thiazolidine 1,1-dioxide ring in a single operation.

Reagents:

-

Primary Amine (1.0 equiv)

-

3-Bromopropane-1-sulfonyl chloride (1.0 equiv)

-

Base:

(3.0 equiv) or DBU (2.0 equiv) -

Solvent: Acetonitrile (

) or DMF

Procedure:

-

Step 1 (Sulfonylation): Dissolve amine in MeCN. Add 1.0 equiv of base.[4] Cool to

. Add sulfonyl chloride dropwise. Stir for 1 hour. -

Step 2 (Cyclization): Add the remaining base (2.0 equiv). Heat the reaction to reflux (

for MeCN) or-

Monitoring: Monitor by TLC or LC-MS. The linear intermediate is less polar than the amine but more polar than the cyclized sultam.

-

-

Workup:

-

Filter off inorganic salts.

-

Concentrate the filtrate.

-

Redissolve in EtOAc, wash with water/brine to remove DMF.

-

-

Purification: Recrystallization (EtOH) or Silica Flash Chromatography (Hexane/EtOAc).

Optimization & Troubleshooting

The competition between Intramolecular Cyclization (desired) and Intermolecular Polymerization (undesired) is concentration-dependent.

Table 1: Optimization of Cyclization Conditions

| Parameter | Recommendation | Rationale |

| Concentration | High Dilution (<0.05 M) | Favors intramolecular cyclization (zero-order in substrate) over intermolecular polymerization (second-order). |

| Base Choice | Inorganic bases in MeCN/DMF facilitate the specific deprotonation of the sulfonamide. DBU is faster but harder to remove. | |

| Temperature | Step 1: | Low temp ensures selective sulfonylation. Heat is required to overcome the activation energy for the |

| Amine Sterics | Primary Amines | Secondary amines cannot cyclize directly (no proton to lose). They form stable tertiary sulfonamides. |

Troubleshooting Guide (Decision Tree)

Figure 2: Troubleshooting logic for common failure modes in sultam synthesis.

Safety & Handling (E-E-A-T)

Warning: 3-Bromopropane-1-sulfonyl chloride is corrosive and a lachrymator.

-

Hydrolytic Instability: This reagent reacts violently with water to release

and 3-bromopropanesulfonic acid.-

Storage: Store under inert gas (Argon/Nitrogen) in a refrigerator (

). -

Quality Check: Before use, dissolve a small aliquot in

. If a broad singlet at

-

-

Lachrymator: Handle strictly within a fume hood.

-

Waste Disposal: Quench excess reagent with aqueous sodium bicarbonate before disposal to neutralize acidity.

References

-

Grosu, G. et al. (2013). "Synthesis of new N-substituted sultams by cyclization of haloalkylsulfonamides." Revista de Chimie, 64(9), 938-941.

-

Smith, M. B. (2020).[5] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Section on Intramolecular

reactions). -

Chemical Book. (2024). "3-Bromopropane-1-sulfonyl chloride Product Properties and Safety."

-

Sigma-Aldrich. (2024). "Safety Data Sheet: 3-Bromopropane-1-sulfonyl chloride."

-

Zhou, H. et al. (2018). "Design and synthesis of sultam-based inhibitors." Bioorganic & Medicinal Chemistry Letters. (Illustrates the utility of the sultam scaffold).

Sources

- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. N,N’-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Application Notes & Protocols: Strategic Synthesis of Sulfonamides Utilizing 3-Bromopropane-1-sulfonyl Chloride

Introduction: The Strategic Value of 3-Bromopropyl Sulfonamides

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide spectrum of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2][3] Its prevalence stems from its ability to act as a stable, non-classical bioisostere for amides and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[4] The synthesis of novel sulfonamide derivatives, therefore, remains a critical endeavor in drug discovery and lead optimization.[1][4]

This guide focuses on the application of 3-bromopropane-1-sulfonyl chloride , a bifunctional reagent of significant synthetic utility. This molecule uniquely combines a reactive sulfonyl chloride moiety for facile sulfonamide bond formation with a versatile bromopropyl chain.[5] This dual functionality allows for a two-stage synthetic strategy: the initial formation of a stable sulfonamide linkage, followed by subsequent intramolecular or intermolecular reactions at the terminal bromide. This "latent reactivity" provides a powerful tool for constructing complex molecular architectures, such as cyclized sulfonamides or molecules appended with diverse functional groups, making it an invaluable building block for creating libraries of novel chemical entities.

Reaction Mechanism and Core Principles

The synthesis of sulfonamides from 3-bromopropane-1-sulfonyl chloride and a primary or secondary amine is a classic example of nucleophilic substitution at a sulfonyl center.[1][6]

Core Mechanism: The reaction is driven by the highly electrophilic nature of the sulfur atom in the sulfonyl chloride group. This electrophilicity is induced by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[6]

-

Nucleophilic Attack: The nitrogen atom of the amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride.

-

Leaving Group Displacement: This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses, displacing the chloride ion—an excellent leaving group.

-

Proton Abstraction: The reaction generates hydrogen chloride (HCl) as a byproduct. A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the HCl.[1] This step is critical as it prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction equilibrium towards the product.

The overall reaction is robust and generally proceeds with high efficiency under mild conditions.

Caption: General reaction mechanism for sulfonamide synthesis.

Detailed Experimental Protocol: General Procedure

This protocol provides a standard method for the synthesis of N-substituted-3-bromopropane-1-sulfonamides. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[7][8][9]

Materials and Reagents

-

3-Bromopropane-1-sulfonyl chloride (CAS: 89123-01-3)

-

Primary or secondary amine of choice

-

Anhydrous Dichloromethane (DCM)

-

Pyridine or Triethylamine (TEA)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Reagent Stoichiometry Table

| Compound | CAS Number | Mol. Wt. ( g/mol ) | Molar Eq. | Amount (Example) |

| Primary/Secondary Amine | Varies | Varies | 1.0 | 10 mmol, X g |

| 3-Bromopropane-1-sulfonyl chloride | 89123-01-3 | 221.52 | 1.1 | 11 mmol, 2.44 g |

| Pyridine | 110-86-1 | 79.10 | 1.5 | 15 mmol, 1.19 g |

| Anhydrous DCM | 75-09-2 | 84.93 | - | ~50-100 mL |

Step-by-Step Synthesis Workflow

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the primary or secondary amine (1.0 eq). Dissolve the amine in anhydrous DCM (approx. 0.2 M concentration) under an inert atmosphere of nitrogen or argon.

-

Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: In a separate flask or dropping funnel, dissolve 3-bromopropane-1-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes. The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x). The acid wash removes excess pyridine or triethylamine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) or by recrystallization (e.g., from Ethanol/water) to afford the pure sulfonamide product.[1]

-

Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Caption: Step-by-step experimental workflow for sulfonamide synthesis.

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Moisture in reagents/solvents hydrolyzed the sulfonyl chloride. 2. Insufficient base to neutralize HCl. 3. Poor quality or decomposed sulfonyl chloride. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and fresh reagents. 2. Use at least 1.2-1.5 equivalents of base. 3. Verify the purity of the starting material. |

| Multiple Products on TLC | 1. For primary amines (R-NH₂), reaction of the product sulfonamide with another molecule of sulfonyl chloride to form a di-sulfonylated product. 2. Side reactions involving the alkyl bromide (e.g., elimination or substitution). | 1. Use a slight excess of the amine or add the sulfonyl chloride slowly to a solution of the amine and base. 2. Maintain a low reaction temperature. Consider using a bulkier, non-nucleophilic base. |

| Product is Insoluble / Crashes Out | The sulfonamide product may be poorly soluble in the reaction solvent (DCM). | Add a co-solvent such as DMF or THF to improve solubility. Alternatively, run the reaction at a more dilute concentration. |

| Difficult Purification | The product and starting amine have similar polarities, causing co-elution during chromatography. | Ensure the workup step with 1M HCl is performed thoroughly to remove all basic amine starting material. If the product is acidic, a basic wash can remove it from the organic layer. |

Safety and Handling Precautions

-

3-Bromopropane-1-sulfonyl chloride is a corrosive substance that causes severe skin burns and eye damage.[7] It is also highly reactive with water (moisture sensitive). Handle this reagent exclusively in a chemical fume hood.

-

The reaction generates Hydrogen Chloride (HCl) , which is a corrosive gas. The use of a base and a well-ventilated fume hood is mandatory.

-

Solvents like Dichloromethane are volatile and have associated health risks. Avoid inhalation and skin contact.

-

Always consult the Safety Data Sheet (SDS) for all reagents before commencing work.[7][8][9] Ensure that an eyewash station and safety shower are readily accessible.

References

- Youn, S. W. (2016). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Organic Letters, 18(20), 5328–5331.

- Tamaddon, F., & Hosseini, M. (2012). Chemoselective solvent-free N-sulfonylation of amines by zinc oxide-nanoparticle as a reusable and eco-friendly catalyst.

-

Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Available from: [Link]

- Synthetic Methods in Drug Discovery: Volume 2. (2016). Royal Society of Chemistry.

- Bar-Eli, K., & Kustin, K. (1963). The Reaction between Benzenesulfonyl Chloride and Amines in Mixed Solvents. The Journal of Physical Chemistry, 67(10), 1968-1973.

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available from: [Link]

- Soukaina, C., et al. (2013). Synthesis of new sulfonamide-4-substituted-1,2,3-triazolyl nucleosides. Journal of Chemical and Pharmaceutical Research, 5(12), 654-659.

- Jubie, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Reviews in Environmental Science and Bio/Technology, 20, 939-966.

-

Sulfonamide (medicine) | Health and Medicine | Research Starters. EBSCO. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamide (medicine) | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. 89123-01-3|3-Bromopropane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. depot-numerique-cnrc.canada.ca [depot-numerique-cnrc.canada.ca]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Application Notes & Protocols for Scale-Up Synthesis Using 3-Bromopropane-1-sulfonyl chloride

Introduction: The Strategic Utility of 3-Bromopropane-1-sulfonyl chloride in Medicinal Chemistry and Materials Science

3-Bromopropane-1-sulfonyl chloride is a bifunctional reagent of significant interest in modern organic synthesis, particularly within the realms of drug development and materials science. Its value lies in the orthogonal reactivity of its two functional groups: a highly reactive sulfonyl chloride and a versatile alkyl bromide. The sulfonyl chloride moiety readily reacts with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. The bromoalkyl chain, on the other hand, serves as a latent electrophile, enabling subsequent functionalization through nucleophilic substitution. This dual-functionality allows for the facile introduction of a three-carbon linker, which can be crucial for modulating the pharmacokinetic properties of a drug candidate or for creating novel polymeric materials.

This document provides a comprehensive guide for the scale-up of reactions involving 3-Bromopropane-1-sulfonyl chloride, moving from bench-scale discovery to pilot-plant or manufacturing scale. We will delve into the critical process parameters, safety considerations, and analytical controls necessary for a successful, reproducible, and safe scale-up campaign.

Part 1: Core Chemistry and Mechanistic Considerations

Primary Reactions and Their Mechanisms

The primary utility of 3-Bromopropane-1-sulfonyl chloride is in the formation of sulfonamides and sulfonate esters.

-

Sulfonamide Formation: The reaction with primary or secondary amines is typically rapid and exothermic. The mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base is required to neutralize the HCl generated, driving the reaction to completion.

-

Sulfonate Ester Formation: Similarly, alcohols react with 3-Bromopropane-1-sulfonyl chloride in the presence of a base to yield sulfonate esters. This reaction is a cornerstone for creating leaving groups in subsequent reactions or for introducing the 3-bromopropyl moiety onto a molecule of interest.

The choice of base is a critical parameter in these reactions. While tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common at the lab scale, for scale-up, inorganic bases such as potassium carbonate or sodium hydroxide are often preferred due to their lower cost, easier removal, and reduced potential for side reactions.

Key Process Parameters for Scale-Up

Scaling a reaction from the milligram to the kilogram scale introduces a new set of challenges that are often negligible at the bench. For reactions involving 3-Bromopropane-1-sulfonyl chloride, the following parameters must be carefully controlled:

-

Temperature Control: The high reactivity of the sulfonyl chloride group can lead to significant exotherms. A robust cooling system and a well-designed addition profile for the reagent are essential to maintain the reaction temperature within the desired range and prevent runaway reactions.

-

Mixing and Mass Transfer: In large reactors, inefficient mixing can lead to localized "hot spots" and uneven concentrations of reagents, resulting in side product formation and reduced yields. The choice of impeller, agitation speed, and baffle design are critical for ensuring homogeneity.

-

Solvent Selection: The choice of solvent not only influences the reaction kinetics but also has significant implications for downstream processing, such as product isolation and purification. A solvent that allows for easy product crystallization or extraction is highly desirable. Furthermore, the safety and environmental profile of the solvent are paramount in a manufacturing setting.

-

Work-up and Product Isolation: Quenching the reaction, separating the aqueous and organic phases, and isolating the product must be carefully planned. The potential for emulsion formation during aqueous washes is a common challenge in large-scale operations.

Part 2: Scale-Up Protocol: Synthesis of a Model Sulfonamide

This section provides a detailed, step-by-step protocol for the synthesis of N-benzyl-3-bromopropane-1-sulfonamide, a representative example of a reaction that can be scaled up.

Materials and Equipment

| Reagent/Material | Grade | Supplier (Example) |

| 3-Bromopropane-1-sulfonyl chloride | >98% | Sigma-Aldrich |

| Benzylamine | >99% | Alfa Aesar |

| Potassium Carbonate (K2CO3) | Anhydrous, Powder | J.T. Baker |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |

| 2 M Hydrochloric Acid (HCl) | ||

| Saturated Sodium Bicarbonate (NaHCO3) | ||

| Saturated Sodium Chloride (NaCl) | ||

| Anhydrous Magnesium Sulfate (MgSO4) |

Equipment: A 50 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.

Experimental Workflow Diagram

Caption: Workflow for the scale-up synthesis of N-benzyl-3-bromopropane-1-sulfonamide.

Detailed Step-by-Step Protocol

-

Reactor Setup and Inerting: Charge the 50 L reactor with benzylamine (1.0 eq), potassium carbonate (2.0 eq), and dichloromethane (10 L/kg of benzylamine). Begin agitation and purge the reactor with nitrogen. Cool the mixture to 0-5 °C.

-

Reagent Addition: In a separate vessel, dissolve 3-Bromopropane-1-sulfonyl chloride (1.1 eq) in dichloromethane (2 L/kg). Slowly add this solution to the reactor via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring at 0-5 °C for 1 hour. Then, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to 10-15 °C and slowly quench with water (5 L/kg of benzylamine). After the quench is complete, stop the agitation and allow the layers to separate.

-

Phase Separation and Washes: Separate the lower organic layer. Wash the organic layer sequentially with 2 M HCl (2 x 2.5 L/kg), saturated NaHCO3 (2.5 L/kg), and saturated NaCl (2.5 L/kg).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to afford the crude product.

-

Purification: The crude N-benzyl-3-bromopropane-1-sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Part 3: Safety and Handling at Scale

3-Bromopropane-1-sulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling, especially in large quantities.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. When handling large quantities, a face shield and respiratory protection may be necessary.

-

Moisture Sensitivity: The sulfonyl chloride moiety will readily hydrolyze upon contact with moisture to form the corresponding sulfonic acid and HCl. This can lead to a decrease in yield and the creation of a corrosive byproduct. Therefore, all equipment must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Spill and Waste Management: Have appropriate spill kits readily available. All waste containing 3-Bromopropane-1-sulfonyl chloride or its byproducts must be disposed of in accordance with local regulations.

Part 4: Analytical and Quality Control

A robust analytical package is essential for ensuring the quality and consistency of the final product.

| Analytical Technique | Purpose |

| LC-MS | In-process control to monitor reaction completion. |

| ¹H and ¹³C NMR | Structural confirmation and purity assessment of the final product. |

| FTIR | Confirmation of the sulfonamide functional group. |

| Elemental Analysis | Determination of the elemental composition of the final product. |

| DSC/TGA | Assessment of thermal stability, particularly for isolated intermediates. |

Conclusion

The scale-up of reactions involving 3-Bromopropane-1-sulfonyl chloride is a manageable process with careful planning and execution. By understanding the underlying chemistry, controlling critical process parameters, and adhering to strict safety protocols, researchers and drug development professionals can successfully leverage the synthetic utility of this valuable bifunctional reagent in their large-scale campaigns.

References

-

General Reactivity of Sulfonyl Chlorides: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

-

Scale-Up of Chemical Processes: Anderson, N. G. (2012). Practical Process Research & Development – A Guide for Organic Chemists. Academic Press. [Link]

-

Safety in the Chemical Laboratory: National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

Troubleshooting & Optimization

Technical Support Center: A Guide to Using 3-Bromopropane-1-sulfonyl Chloride

Welcome, researchers, to our dedicated support center for 3-Bromopropane-1-sulfonyl chloride. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions you may encounter during your experiments. Our goal is to empower you with the knowledge to anticipate and mitigate common side reactions, ensuring the success of your synthetic endeavors.

Introduction to the Reactivity of 3-Bromopropane-1-sulfonyl Chloride

3-Bromopropane-1-sulfonyl chloride is a bifunctional reagent, possessing two reactive sites: a highly electrophilic sulfonyl chloride and a primary alkyl bromide. This dual reactivity makes it a versatile building block but also introduces the potential for several competing side reactions. Understanding the interplay between these functional groups is paramount to achieving desired reaction outcomes.

The sulfonyl chloride is a hard electrophile, readily attacked by hard nucleophiles, while the alkyl bromide is a softer electrophile, preferring soft nucleophiles. However, reaction conditions such as solvent, temperature, and pH can significantly influence the relative reactivity of these two sites.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific issues that may arise during the use of 3-Bromopropane-1-sulfonyl chloride, providing their probable causes and actionable solutions.

Issue 1: Low Yield of the Desired Product with Unidentified Byproducts

-

Symptom: Your reaction yields a complex mixture of products, with a significantly lower than expected amount of your target molecule.

-

Probable Cause 1: Hydrolysis of the Sulfonyl Chloride. The sulfonyl chloride moiety is highly susceptible to hydrolysis, especially in the presence of water or protic solvents. This reaction produces the corresponding sulfonic acid, which is often water-soluble and can complicate purification.

-

Solution:

-

Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

-

Aprotic Solvents: Whenever possible, use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[1][2] If a protic solvent is necessary, consider running the reaction at a lower temperature to minimize hydrolysis.

-

Controlled Work-up: If an aqueous work-up is unavoidable, perform it quickly and at a low temperature (0-5 °C). Use a saturated brine solution to "salt out" the organic product and minimize its solubility in the aqueous layer.

-

-

Probable Cause 2: Intramolecular Cyclization to form 1,3-Propane Sultone. The proximity of the bromine atom allows for an intramolecular nucleophilic attack on the sulfonyl group, leading to the formation of a stable six-membered cyclic sulfonate ester, 1,3-propane sultone.[3][4] This is a significant and often overlooked side reaction.

-

Solution:

-

Choice of Base: The use of a non-nucleophilic, sterically hindered base can favor the desired intermolecular reaction over intramolecular cyclization.

-

Temperature Control: Higher temperatures can promote the intramolecular cyclization. Running the reaction at lower temperatures may suppress the formation of 1,3-propane sultone.[5]

-

Reaction Concentration: In some cases, running the reaction at a higher concentration can favor the bimolecular reaction over the unimolecular cyclization.

-

-

Probable Cause 3: Elimination Reaction (Dehydrobromination). In the presence of a strong, non-nucleophilic base, an E2 elimination can occur, removing HBr to form propene-1-sulfonyl chloride. This can then polymerize or react further.

-

Solution:

-

Use of a Nucleophilic Base: Employing a nucleophilic base that will preferentially react at one of the electrophilic centers can outcompete the elimination pathway.

-

Temperature Control: Lower temperatures generally favor substitution over elimination.[6]

-

Issue 2: Formation of Polymeric or Oligomeric Material

-

Symptom: A significant portion of your product is an insoluble or high-molecular-weight material.

-

Probable Cause: The bifunctional nature of 3-Bromopropane-1-sulfonyl chloride can lead to intermolecular reactions, where one molecule reacts with another, leading to the formation of dimers, oligomers, or polymers.[7]

-

Solution:

-

High Dilution: Running the reaction under high dilution conditions can favor intramolecular reactions or reactions with a monofunctional reagent over intermolecular polymerization.

-

Slow Addition: Adding the 3-Bromopropane-1-sulfonyl chloride slowly to the reaction mixture can help to maintain a low concentration of the reagent, thus disfavoring polymerization.

-

Protecting Group Strategy: If one of the functional groups is not required for the initial transformation, consider a protecting group strategy to temporarily block its reactivity.

-

Issue 3: Lack of Regioselectivity

-

Symptom: Your nucleophile reacts at both the sulfonyl chloride and the alkyl bromide, leading to a mixture of products.

-

Probable Cause: The relative reactivity of the two electrophilic sites is dependent on the nature of the nucleophile (Hard and Soft Acids and Bases principle) and the reaction conditions.

-

Solution:

-

Nucleophile Selection:

-

Hard Nucleophiles (e.g., amines, alcohols, water) will preferentially attack the hard electrophilic center, the sulfonyl chloride.[8]

-

Soft Nucleophiles (e.g., thiolates, iodides) will favor reaction at the softer electrophilic center, the alkyl bromide.

-

-

Solvent Effects:

-

Polar Protic Solvents (e.g., water, ethanol) can solvate and stabilize both the nucleophile and any charged intermediates, potentially influencing the reaction pathway.[1]

-

Polar Aprotic Solvents (e.g., DMF, DMSO) can accelerate S_N2 reactions at the alkyl bromide center.

-

-

Temperature: Varying the temperature can sometimes influence the regioselectivity, as the activation energies for the two competing reactions may be different.

-

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-Bromopropane-1-sulfonyl chloride?

A1: 3-Bromopropane-1-sulfonyl chloride is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is recommended to store it in a cool, dry place, away from sources of heat and moisture. Refrigeration is often recommended to minimize decomposition over time.

Q2: How can I monitor the progress of my reaction involving 3-Bromopropane-1-sulfonyl chloride?

A2: Thin Layer Chromatography (TLC) is a common and effective method. Use a suitable eluent system that provides good separation between your starting material, desired product, and potential side products. Staining with potassium permanganate or iodine can help visualize non-UV active spots. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be powerful tools for monitoring the reaction and identifying byproducts.

Q3: Is it possible to selectively react only the sulfonyl chloride or the alkyl bromide group?

A3: Yes, by carefully choosing your nucleophile and reaction conditions. To target the sulfonyl chloride, use a hard nucleophile like an amine or an alcohol in an aprotic solvent at low to moderate temperatures. To target the alkyl bromide, use a soft nucleophile like a thiolate in a polar aprotic solvent.

Q4: What is the white solid that sometimes forms when I add a tertiary amine base to my reaction?

A4: This is likely the hydrochloride salt of your tertiary amine base, formed as a byproduct of the reaction of the sulfonyl chloride with your nucleophile. This salt is often insoluble in common organic solvents and can be removed by filtration.

Experimental Protocols

Protocol 1: General Procedure for the Sulfonylation of an Amine

-

To a flame-dried round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., DCM or THF).

-

Add a non-nucleophilic base such as triethylamine (1.2 eq) or diisopropylethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 3-Bromopropane-1-sulfonyl chloride (1.1 eq) in the same anhydrous solvent.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction by TLC until the starting amine is consumed.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizing Reaction Pathways

Below are diagrams illustrating the key reaction pathways discussed in this guide.

Caption: A decision-making workflow for troubleshooting common side reactions.

Caption: An overview of the major competing reaction pathways for 3-Bromopropane-1-sulfonyl chloride.

References

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. 1,3-Propane sultone - Wikipedia [en.wikipedia.org]

- 4. prepchem.com [prepchem.com]

- 5. US3641140A - Process for the preparation of chloroalkane sulphonyl chlorides - Google Patents [patents.google.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. KR101777474B1 - A method for preparing 1,3-prop-1-ene sultone - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

troubleshooting failed reactions with 3-Bromopropane-1-sulfonyl chloride

Status: Operational | Ticket Type: Reaction Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Linker Chemistry Division

Executive Summary

3-Bromopropane-1-sulfonyl chloride (BPSC) is a bifunctional linker widely used in PROTAC® development and fragment-based drug discovery. It possesses two electrophilic sites with distinct reactivity profiles:

-

Sulfonyl Chloride (-SO₂Cl): Highly reactive, "hard" electrophile. Reacts kinetically fast with nucleophiles (amines/alcohols).

-

Alkyl Bromide (-CH₂Br): Moderately reactive, "soft" electrophile. Reacts slower, typically requiring heat or stronger bases.

The Critical Failure Mode: The unique 3-carbon spacing allows for rapid intramolecular cyclization (forming

Part 1: Diagnostic Troubleshooting (FAQs)

Q1: I see the starting amine disappear, but the product mass is [M-HBr]. What happened?

Diagnosis: You have inadvertently synthesized a

-

Temperature Control: Keep the reaction strictly at 0°C to RT . Do not heat.

-

Base Selection: Use a milder base (e.g., Pyridine or NaHCO₃) rather than strong bases (NaH, KOH) or excess triethylamine (TEA) which deprotonate the sulfonamide.

-

Stoichiometry: Avoid large excesses of base.

Q2: My LC-MS shows a peak corresponding to the sulfonic acid (R-SO₃H).

Diagnosis: Hydrolysis of the sulfonyl chloride. Mechanism: BPSC is highly moisture-sensitive.[1] Water competes with your amine for the sulfonyl chloride, forming 3-bromopropane-1-sulfonic acid. Corrective Action:

-

Solvent Quality: Use anhydrous DCM or THF (<50 ppm water).

-

Reagent Quality: Check the BPSC bottle. If it smells strongly of acid (HCl/HBr) or is a sticky solid instead of a liquid/oil, it has degraded.

-

Protocol: Add the BPSC solution dropwise to the amine/base mixture, not the other way around. This keeps the sulfonyl chloride concentration low relative to the amine.

Q3: The product decomposes on the silica column.

Diagnosis: Acid-catalyzed elimination or hydrolysis. Mechanism: Silica gel is slightly acidic. The alkyl bromide moiety can undergo elimination to form an alkene (allyl sulfonamide derivatives) or hydrolyze if the column is slow. Corrective Action:

-

Neutralization: Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes before loading.

-

Speed: Perform "Flash" chromatography literally—fast elution.

-

Alternative: Use neutral alumina or reverse-phase (C18) chromatography with buffered eluents.

Part 2: Reaction Pathways & Visualization

The following diagram illustrates the competing pathways. Your goal is to navigate the Blue Path (Linear Product) while avoiding the Red Paths (Hydrolysis/Cyclization).

Caption: Figure 1. Kinetic competition between linear sulfonylation (desired) and thermodynamic cyclization or hydrolysis.

Part 3: Validated Experimental Protocols

Protocol A: Synthesis of Linear Sulfonamide Linkers

Use this protocol to attach the linker while keeping the Bromide intact for downstream chemistry.

Reagents:

-

Target Amine (1.0 equiv)

-

3-Bromopropane-1-sulfonyl chloride (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv) or Pyridine (2.0 equiv)

-

Anhydrous DCM (0.1 M concentration)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Solvation: Dissolve the Amine and Base in anhydrous DCM. Cool to 0°C (Ice bath).

-

Addition: Dissolve BPSC in a minimal amount of DCM. Add this solution dropwise to the amine over 15 minutes. Reason: Prevents local heating and suppresses di-sulfonylation.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Do not heat.

-

Monitoring: Check TLC/LC-MS after 2 hours. Look for the disappearance of amine.[2]

-

Workup:

-

Quench with saturated NH₄Cl (aq).[2]

-

Extract with DCM (x3).

-

Wash organic layer with Brine, dry over Na₂SO₄.

-

Crucial: Evaporate solvent at <30°C.

-

-

Purification: Flash chromatography (Hex/EtOAc). If product is unstable, use 1% TEA in the eluent.

Protocol B: Intentional Synthesis of -Sultams

Use this protocol if your goal is to create the cyclic heterocycle.

Reagents:

-

Primary Amine (1.0 equiv)

-

BPSC (1.0 equiv)

-

Excess Base (K₂CO₃ or DBU, 2.5 equiv)

-

Acetonitrile (ACN)

Step-by-Step:

-

Mix Amine and BPSC in ACN at RT for 1 hour (forms linear intermediate).

-

Add excess Base.

-

Heat to 60-80°C for 4-12 hours.

-

The intramolecular alkylation will displace the bromide, forming the sultam ring.

Part 4: Stability & Data Reference

Reagent Stability Profile

| Parameter | Specification | Impact on Experiment |

| Storage Temp | 2°C to 8°C | Degradation accelerates >20°C (HBr release). |

| Moisture Tolerance | Low | Hydrolyzes to sulfonic acid within minutes in water. |

| Leaving Group | Bromide (Br⁻) | Good leaving group; susceptible to light (radical pathways). Store in amber vials. |

| Shelf Life | ~6 Months | If liquid turns dark brown/black, purity is compromised. |

Base Selection Guide

| Base | pKa (Conj. Acid) | Suitability for Linear Product | Risk of Cyclization |

| Pyridine | 5.2 | High (Recommended) | Low |

| NaHCO₃ | 6.4 (H₂CO₃) | High (Biphasic) | Very Low |

| Triethylamine | 10.75 | Moderate (Control equivs) | Moderate |

| DBU / NaH | >12 | Do Not Use | High (Promotes cyclization) |

References

-

BenchChem. (2025).[1][2][3] Technical Support Center: Sulfonamide Synthesis with Primary Amines. Retrieved from

-

Sigma-Aldrich. (n.d.). 3-Bromopropane-1-sulfonyl chloride Product Specification & COA. Retrieved from

-

Organic Chemistry Portal. (2024). Synthesis of Sultams and Sulfonamides.[2][4][5][6][7][8][9] Retrieved from

-

Mondal, S., & Debnath, S. (2014).[8] "Synthesis of N-substituted five-membered sultams." Synthesis, 46(03), 368-374. (Demonstrates the cyclization pathway).

-

Gnedin, B. G., et al. (1988).[10] "Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides." Journal of Organic Chemistry USSR. (Mechanistic insight into hydrolysis competition).

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. cbijournal.com [cbijournal.com]

- 6. scispace.com [scispace.com]

- 7. d-nb.info [d-nb.info]

- 8. Sultam synthesis [organic-chemistry.org]

- 9. Reaction Pairing: A Diversity-Oriented Synthesis Strategy for the Synthesis of Diverse Benzofused Sultams - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

stability issues of 3-Bromopropane-1-sulfonyl chloride in solution

Introduction for the Modern Researcher

Welcome to the technical support guide for 3-Bromopropane-1-sulfonyl chloride (BPSC). As a bifunctional reagent, BPSC is a valuable building block in pharmaceutical and materials science, enabling the introduction of a sulfonyl group and a reactive alkyl bromide moiety. However, its utility is matched by its inherent instability, a common challenge for researchers. The molecule possesses two key reactive sites: the highly electrophilic sulfonyl chloride and the primary alkyl bromide, which is susceptible to nucleophilic substitution.

This guide is structured to provide you with not just protocols, but the underlying chemical principles to troubleshoot stability issues you may encounter. By understanding the causality behind its degradation, you can proactively design more robust experiments, ensure the integrity of your results, and accelerate your research.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low when using 3-Bromopropane-1-sulfonyl chloride. What are the primary suspects?

Low yields often trace back to the degradation of the starting material, either before or during the reaction.[1] The primary culprit is almost always hydrolysis of the highly reactive sulfonyl chloride group by trace amounts of water.[1][2] This can happen in your solvent, on the surface of your glassware, or from atmospheric moisture. Another key factor is the presence of unintended nucleophiles that can react with either the sulfonyl chloride or the alkyl bromide.

Key Areas to Investigate:

-

Solvent Purity: Ensure you are using anhydrous solvents. Even "anhydrous" solvents from commercial suppliers should be freshly dried over molecular sieves or by another appropriate method.[3]

-

Reaction Setup: Flame-dry your glassware under vacuum or in an oven and allow it to cool under an inert atmosphere (e.g., argon or nitrogen) before adding reagents.[3]

-

Reagent Quality: Assess the purity of your 3-Bromopropane-1-sulfonyl chloride before use, especially if the container has been opened previously. A simple ¹H NMR can quickly reveal the presence of the hydrolysis product, 3-bromopropane-1-sulfonic acid.

-

Temperature Control: Many reactions involving sulfonyl chlorides are exothermic.[4] Running the reaction at a lower temperature (e.g., 0 °C) can often minimize side reactions and degradation.

Q2: I suspect my stock solution of 3-Bromopropane-1-sulfonyl chloride has degraded. How can I confirm this and what is the likely degradation product?

The most common degradation pathway is hydrolysis, which converts the sulfonyl chloride to the corresponding sulfonic acid and releases hydrochloric acid (HCl).[2][5]

Confirmation Methods:

-

¹H NMR Spectroscopy: This is the most direct method. In an aprotic solvent like CDCl₃ or Acetone-d₆, the spectrum of the fresh reagent will show characteristic multiplets for the three methylene groups.[6] Upon hydrolysis, you will observe the appearance of new, broader peaks corresponding to the sulfonic acid, and a downfield shift of the alpha-methylene protons.

-

Titrimetry: A simple titration can determine the total acid content (from HCl and the sulfonic acid) or the remaining sulfonyl chloride content by reacting it with a known excess of a nucleophile and back-titrating.[6]

-

GC-MS (with derivatization): Sulfonyl chlorides are often too reactive for direct GC-MS analysis. However, you can derivatize a small aliquot of your solution with an amine (e.g., diethylamine) to form a stable sulfonamide.[6] The presence of unreacted amine or a lower-than-expected amount of the sulfonamide derivative can indicate degradation of the starting material.

Diagram 1: Primary Degradation Pathway of 3-Bromopropane-1-sulfonyl chloride

Caption: Hydrolysis of 3-Bromopropane-1-sulfonyl chloride by trace water.

Q3: What are the best practices for preparing and storing a stock solution of 3-Bromopropane-1-sulfonyl chloride?

Given its reactivity, preparing stock solutions is generally discouraged. It is best to use the reagent immediately after weighing. If a solution must be prepared, extreme care must be taken.

Storage Protocol:

-

Solvent Choice: Use a non-nucleophilic, aprotic, and anhydrous solvent. Recommended options include anhydrous Dichloromethane (DCM), Toluene, or Diethyl Ether. Avoid protic solvents (like alcohols) and nucleophilic aprotic solvents (like DMF or DMSO) as they can react with the sulfonyl chloride.

-

Inert Atmosphere: Always handle and store the solution under an inert atmosphere (Argon or Nitrogen).

-

Temperature: Store the solution at a low temperature (2-8°C or -20°C) to slow down potential decomposition pathways.[3]

-

Container: Use a clean, dry glass bottle with a PTFE-lined cap to prevent moisture ingress and reaction with the container material.[5][7]

Q4: My reaction is producing unexpected side products. What are they likely to be?

The bifunctional nature of 3-Bromopropane-1-sulfonyl chloride is a common source of side products. Depending on your nucleophile and reaction conditions, you may see reactions at both the sulfonyl chloride and the alkyl bromide.

Potential Side Reactions:

-

Reaction at the Alkyl Bromide: If your primary nucleophile (e.g., an amine intended to form a sulfonamide) is a good nucleophile for Sₙ2 reactions, it can also displace the bromide. This can lead to double addition products or oligomerization if the nucleophile has multiple reactive sites.[8]

-

Intramolecular Cyclization: While less common, under certain basic conditions, a sulfonamide product could potentially cyclize via intramolecular Sₙ2 reaction.

-

Elimination: Strong, sterically hindered bases could promote E2 elimination to form propene-1-sulfonyl chloride, although this is less likely than substitution.

Diagram 2: Competing Nucleophilic Attack Sites

Caption: Two primary reaction pathways for a nucleophile with BPSC.

Troubleshooting Guides & Protocols

Protocol 1: Purity Assessment by ¹H NMR

Objective: To determine the purity of 3-Bromopropane-1-sulfonyl chloride and detect the presence of its sulfonic acid hydrolysis product.

Materials:

-

NMR tube

-

Deuterated aprotic solvent (e.g., CDCl₃, Acetone-d₆)[6]

-

Sample of 3-Bromopropane-1-sulfonyl chloride

-

Glass syringe or pipette

Procedure:

-

Ensure the NMR tube is clean and dry.

-

Under an inert atmosphere if possible, dissolve a small amount (5-10 mg) of the 3-Bromopropane-1-sulfonyl chloride in ~0.6 mL of the deuterated solvent.

-

Acquire a standard ¹H NMR spectrum.

-

Analysis:

-

Pristine Sample: Look for three distinct multiplets corresponding to the three methylene groups of the propyl chain.

-

Degraded Sample: The presence of a broad singlet, often downfield, is indicative of the acidic proton from the sulfonic acid (R-SO₃H ). You will also see a shift in the peaks for the methylene groups, particularly the one alpha to the sulfonyl group, due to the change in the electronic environment.

-

Protocol 2: Troubleshooting a Low-Yield Sulfonamide Synthesis

Objective: To systematically identify the cause of low yield in a reaction between 3-Bromopropane-1-sulfonyl chloride and a primary amine.

Diagram 3: Workflow for Troubleshooting Low Yields

Caption: A logical workflow for diagnosing low-yield reactions.

Data Summary

Table 1: Qualitative Stability of 3-Bromopropane-1-sulfonyl chloride in Common Laboratory Solvents

This table provides a general guideline based on the known reactivity of sulfonyl chlorides.[6][9][10] Specific quantitative data for 3-Bromopropane-1-sulfonyl chloride is not widely available, and stability will be highly dependent on the purity (especially water content) of the solvent.

| Solvent | Type | Expected Stability (at RT, under N₂) | Rationale & Comments |

| Toluene | Aprotic, Non-polar | Good | Anhydrous toluene is an excellent choice for storage and reaction. |

| Dichloromethane (DCM) | Aprotic, Polar | Good | Must be rigorously dried. Can contain acidic stabilizers. |

| Diethyl Ether | Aprotic, Non-polar | Good | Prone to peroxide formation; use a fresh, anhydrous bottle. |

| Tetrahydrofuran (THF) | Aprotic, Polar | Moderate | Can contain water and peroxides. May slowly react over time. |

| Acetonitrile (ACN) | Aprotic, Polar | Moderate to Poor | Highly hygroscopic. Trace water will lead to rapid hydrolysis. |

| Methanol / Ethanol | Protic | Very Poor | Will rapidly react to form the corresponding sulfonate ester.[2] |

| Water | Protic | Very Poor | Rapid hydrolysis to 3-bromopropane-1-sulfonic acid.[2] |

| DMF / DMSO | Aprotic, Polar | Poor | Can contain significant amounts of water. May act as a nucleophile at elevated temperatures. |

References

- Vertex AI Search. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog.

- HoriazonChemical.Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.

- Sdfine.sulphuryl chloride.

- BenchChem. (2025).

- Lann, J. S., & Hunt, M. (1951). Method of stabilizing aliphatic sulfonyl-chlorides. U.S. Patent No. 2,556,879. Washington, DC: U.S.

- Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride.

- Sigma-Aldrich. (2024, September 7).

- BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.

- Verma, B. C., et al. (1986). Titrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry, 25A, 948-949.

- Kliachyna, M. A., et al. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.

- Kliachyna, M. A., et al. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.

- Fisher Scientific. (2025, December 19).

- Nacsa, E. D., & Lambert, T. H.Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.

- BenchChem Technical Support Team. (2025, December). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.

- Loudon, G. M. (2016). Alkyl Halides and Nucleophilic Substitution. In Organic Chemistry (6th ed.). W. H. Freeman.

- Sigma-Aldrich.3-Bromopropionyl chloride technical grade 15486-96-1.

- BenchChem.An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

- Wikipedia.Sulfonyl halide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]

- 6. benchchem.com [benchchem.com]

- 7. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

Technical Support Center: 3-Bromopropane-1-sulfonyl Chloride (BPSC)

Introduction: The Stability Paradox

As a Senior Application Scientist, I frequently field inquiries regarding 3-Bromopropane-1-sulfonyl chloride (BPSC) . This reagent is a critical bifunctional building block—offering both an electrophilic sulfonyl chloride and an alkylating bromide. However, its dual reactivity creates a "stability paradox." The sulfonyl chloride moiety is moisture-sensitive, readily hydrolyzing to 3-bromopropane-1-sulfonic acid , while the alkyl bromide is susceptible to light-induced degradation or nucleophilic attack.

This guide moves beyond generic textbook advice. It provides a self-validating, field-proven system for isolating high-purity BPSC, prioritizing non-thermal methods to avoid the decomposition often seen during distillation.

Tier 1: Diagnostics & Initial Assessment

Before attempting purification, you must quantify the nature of your impurities. "Purity" is not a single metric; it is the absence of specific contaminants that interfere with downstream chemistry.

Diagnostic Triage: What is in your flask?

| Impurity Type | Origin | Diagnostic Signal ( | Visual Indicator |

| 3-Bromopropane-1-sulfonic acid | Hydrolysis (Moisture) | Broad singlet ~10-12 ppm (SO | Viscous oil / Solid precipitate; pH < 1 |

| 1-Bromo-3-chloropropane | Starting Material | Triplet ~3.6-3.7 ppm (distinct from BPSC). | Sweet/Ethereal odor |

| Bis(3-bromopropyl) sulfone | Side Reaction | Complex multiplet patterns; lack of acidic proton. | White solid (insoluble in ether) |

| HCl / HBr | Byproduct | Fumes in moist air; silver nitrate precipitate. | Acrid smell; fuming |

The "Quick-Check" NMR Protocol

To validate BPSC purity without wasting material:

-

Take 50 µL of crude material.

-

Dissolve in 0.7 mL anhydrous CDCl

. -

Key Check: The

-methylene protons (-CH

Tier 2: The "Gold Standard" Purification Protocol

Method: Low-Temperature Biphasic Extraction (Non-Thermal)

Why this method? Aliphatic sulfonyl chlorides are thermally unstable. Distillation often leads to the extrusion of SO

Step-by-Step Workflow

Reagents Required:

-

Dichloromethane (DCM) or Diethyl Ether (Et

O) - HPLC Grade -

Saturated NaHCO

solution (Cold) -

Saturated NaCl (Brine)

-

Anhydrous MgSO

-

Nitrogen/Argon line[1]

Protocol:

-

Dissolution: Dissolve the crude BPSC in DCM (10 mL per gram of crude).

-

Note: Do not use alcohols or amines, which will react immediately.

-

-

The "Flash" Wash:

-

Prepare a separatory funnel with ice-cold water.

-

Add the organic layer.

-

Rapidly shake and separate (Contact time < 30 seconds).

-

Rationale: Minimizes hydrolysis while removing the water-soluble sulfonic acid and mineral acids (HCl/HBr).

-

-

Neutralization (Optional but Recommended):

-

Wash with ice-cold 5% NaHCO

. -

Warning: CO

evolution will be vigorous. Vent frequently.

-

-

Drying:

-

Wash with cold brine.

-

Dry the organic layer over anhydrous MgSO

for 15 minutes.

-

-

Isolation:

-

Filter off the desiccant.

-

Concentrate under reduced pressure (Rotavap) at < 30°C .

-

Critical: Do not heat the water bath above 30°C.

-

Tier 3: Advanced Troubleshooting & "Rescue" Operations

If Tier 2 fails or your starting material is heavily degraded, proceed to these advanced methods.

Scenario A: The "Pink/Brown" Oil (Iodine/Bromine Contamination)

-

Cause: Oxidation of bromide or light sensitivity.

-

Fix: Wash the organic solution with dilute Sodium Thiosulfate (Na

S

Scenario B: High-Vacuum Distillation (The "Last Resort")

-

Risk: Explosion hazard or rapid decomposition.

-

Requirement: High vacuum (< 0.5 mmHg) is non-negotiable.

-

Protocol:

-

Use a short-path distillation head (Vigreux columns cause too much pressure drop).

-

Keep the oil bath temperature below 80°C .

-

Receiver flask must be cooled to -78°C (Dry ice/acetone) to trap the product effectively.

-

Stop immediately if the liquid turns dark black or evolves white smoke (SO

).

-

Scenario C: Flash Chromatography

-

Risk: Hydrolysis on the silica surface.

-

Modification: fast filtration.

-

Use a short plug of Silica Gel.

-

Eluent: Hexane : EtOAc (9:1) .

-

Flush rapidly using nitrogen pressure (Flash). Do not gravity elute.

-

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying BPSC based on the specific impurities detected.

Caption: Decision tree for selecting the appropriate purification method based on impurity profile.

Frequently Asked Questions (FAQs)

Q1: Can I store BPSC in the freezer? A: Yes, but with a caveat. It must be stored under an inert atmosphere (Argon/Nitrogen).[1] Moisture from the air will condense inside a cold bottle when opened, leading to rapid hydrolysis. Always warm the bottle to room temperature in a desiccator before opening.

Q2: My product solidified after distillation. Is it pure? A: Likely yes. While often a liquid at room temperature, pure BPSC can solidify (low melting point) if high purity is achieved. Check the melting point; if it is sharp, it is pure. If it is a slush, it likely contains solvent or starting material [3].